molecular formula C16H16N4O3 B11457627 Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11457627
M. Wt: 312.32 g/mol
InChI Key: UOHROCSYYQVLOX-UHFFFAOYSA-N
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Description

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a methoxyphenyl group, two methyl groups, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the methoxyphenyl and methyl groups. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of solvents like dichloromethane or 1,4-dioxane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . Molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to its specific combination of functional groups and its potential for neuroprotective and anti-inflammatory applications. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C16H16N4O3/c1-9-13(11-5-7-12(22-3)8-6-11)15-18-17-14(16(21)23-4)10(2)20(15)19-9/h5-8H,1-4H3

InChI Key

UOHROCSYYQVLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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